Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H5BrF2O2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Mechanism of Action
Mode of Action
Like other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties suggest that the compound may have good oral bioavailability and can cross the blood-brain barrier .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of a difluoromethyl group. One common method involves the use of bromine and a suitable catalyst to brominate the thiophene ring. The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and difluoromethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the development of novel materials with unique electronic properties.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate
- Methyl 4-chloro-5-(difluoromethyl)thiophene-2-carboxylate
- Methyl 4-bromo-5-(methyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate is unique due to the presence of both bromine and difluoromethyl groups on the thiophene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming unique bioactive compounds .
Properties
IUPAC Name |
methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUEMYKGPPNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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